molecular formula C19H19FN2O3 B3008261 2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921560-17-0

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B3008261
CAS RN: 921560-17-0
M. Wt: 342.37
InChI Key: OSGGNJIACALQFH-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide functional group attached to a benzene ring. Benzamides and their derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydrobenzo[b][1,4]oxazepin ring. The compound also contains a fluorine atom, which could influence its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in various reactions, such as hydrolysis or condensation. The presence of a fluorine atom could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents. The fluorine atom could also influence its properties .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide”:

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. These compounds have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus, showing inhibitory activities with IC50 values in the micromolar range .

Anti-inflammatory Properties

The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules that exhibit anti-inflammatory properties. This suggests that “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide” could potentially be explored for its anti-inflammatory applications in pharmaceutical research .

Anticancer Potential

Compounds with the indole core are known to bind with high affinity to multiple receptors, which is helpful in developing new derivatives with anticancer properties. The compound may be investigated for its potential to act as a therapeutic agent against various forms of cancer .

Anti-HIV Effects

Indole derivatives have also been identified as having anti-HIV activity. Given the structural similarity, “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide” could be a candidate for further research as an anti-HIV agent .

Antioxidant Capabilities

The biological activities of indole derivatives extend to antioxidant effects. This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress .

Antimicrobial and Antitubercular Activities

Indole scaffolds are present in many compounds that exhibit antimicrobial and antitubercular activities. Research into “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide” could uncover new treatments for bacterial infections, including tuberculosis .

Antidiabetic Applications

Some indole derivatives have shown promise in the treatment of diabetes. The compound may have potential applications in managing blood sugar levels and treating diabetes-related complications .

Antimalarial Properties

The indole nucleus is also found in compounds with antimalarial activity. This suggests that the compound could be synthesized and screened for its efficacy against malaria, providing a new avenue for antimalarial drug development .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzamide derivatives are known to interact with various biological targets, but without specific experimental data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by benzamide derivatives, this compound could potentially have interesting biological properties .

properties

IUPAC Name

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-10-12(8-9-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGNJIACALQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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